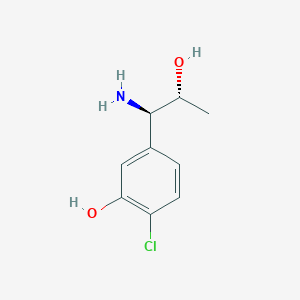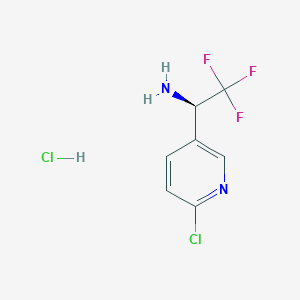
((3-Bromo-2-(3,4-dichlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3-Bromo-2-(3,4-dichlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane: is a complex organic compound with a molecular weight of 422.26 g/mol . This compound is characterized by the presence of bromine, chlorine, and silicon atoms, making it a unique entity in organic chemistry. It is often used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Bromo-2-(3,4-dichlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane typically involves multiple steps. One common method includes the reaction of 3-bromo-2-(3,4-dichlorophenyl)cyclopent-2-en-1-ol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole . The reaction is usually carried out in an anhydrous solvent like methylene chloride at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ((3-Bromo-2-(3,4-dichlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane is used as a building block for the synthesis of more complex molecules . It is particularly useful in the development of new materials and catalysts.
Biology: This compound can be used in biological studies to investigate the effects of halogenated cyclopentene derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, it is explored for its potential therapeutic properties. The presence of bromine and chlorine atoms can enhance the biological activity of the compound, making it a candidate for drug development.
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of products with specific properties.
Mecanismo De Acción
The mechanism of action of ((3-Bromo-2-(3,4-dichlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane involves its interaction with molecular targets through various pathways. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules . The silicon atom provides stability and can facilitate the formation of silicon-oxygen bonds in reactions.
Comparación Con Compuestos Similares
- 3-Bromo-2-(3,4-dichlorophenyl)cyclopent-2-en-1-ol
- tert-Butyl(dimethyl)silyl chloride
- 3,4-Dichlorophenylcyclopent-2-en-1-yl acetate
Uniqueness: The uniqueness of ((3-Bromo-2-(3,4-dichlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane lies in its combination of bromine, chlorine, and silicon atoms. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C17H23BrCl2OSi |
|---|---|
Peso molecular |
422.3 g/mol |
Nombre IUPAC |
[3-bromo-2-(3,4-dichlorophenyl)cyclopent-2-en-1-yl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C17H23BrCl2OSi/c1-17(2,3)22(4,5)21-15-9-7-12(18)16(15)11-6-8-13(19)14(20)10-11/h6,8,10,15H,7,9H2,1-5H3 |
Clave InChI |
OHWUHCLNZQZMJD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CCC(=C1C2=CC(=C(C=C2)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13048549.png)









![Ethyl 3-amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13048604.png)

